N-(3-cyano-4,5-dimethylthiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-[1,1’-biphenyl]-4-carboxamide: is an organic compound that features a thiophene ring substituted with cyano and dimethyl groups, connected to a biphenyl structure via a carboxamide linkage
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-13-14(2)24-20(18(13)12-21)22-19(23)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKJHHGKFRIJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Cyano and Dimethyl Groups: The cyano and dimethyl groups are introduced via substitution reactions using suitable reagents.
Coupling with Biphenyl: The thiophene derivative is then coupled with a biphenyl compound through a carboxamide linkage, often using coupling agents like carbodiimides under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in catalytic systems, enhancing the efficiency of various chemical reactions.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biology and Medicine:
Drug Development: The compound’s structure allows for potential interactions with biological targets, making it a candidate for drug discovery and development.
Biological Probes: It can be used as a probe to study biological processes due to its unique chemical properties.
Industry:
Polymer Science: The compound can be incorporated into polymers to modify their properties.
Electronics: Its potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which N-(3-cyano-4,5-dimethylthiophen-2-yl)-[1,1’-biphenyl]-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylbenzamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methylbenzamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenoxybutanamide
Comparison:
- Structural Differences: The primary differences lie in the substituents attached to the thiophene ring and the nature of the biphenyl or benzamide moiety.
- Unique Properties: N-(3-cyano-4,5-dimethylthiophen-2-yl)-[1,1’-biphenyl]-4-carboxamide is unique due to its biphenyl structure, which may confer distinct electronic and steric properties compared to its analogs.
- Applications: While similar compounds may share some applications, the specific structure of N-(3-cyano-4,5-dimethylthiophen-2-yl)-[1,1’-biphenyl]-4-carboxamide can lead to unique interactions and functionalities in various scientific and industrial contexts.
Biological Activity
N-(3-cyano-4,5-dimethylthiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic organic compound with a unique structural framework that positions it as a candidate for various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 302.36 g/mol. The compound features a cyano group and a dimethylthiophene moiety integrated into a biphenyl structure, which enhances its electronic properties and reactivity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the thiophene ring.
- Introduction of the cyano group.
- Coupling reactions to form the biphenyl structure.
- Final carboxamide formation.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the compound's structure and purity.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit notable anticancer activities. For instance, studies on related benzothiazole derivatives show significant inhibition of cancer cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 10 | Induces apoptosis |
| Benzothiazole derivative | 15 | Cell cycle arrest |
Anti-inflammatory Activity
Thiophene-based compounds have been recognized for their anti-inflammatory properties. For example, compounds similar to this compound have demonstrated the ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in inflammatory processes.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures often inhibit key enzymes involved in cancer progression and inflammation.
- Signal Transduction Interference : They may disrupt signaling pathways that promote cell survival and proliferation.
Case Studies
- Anticancer Activity in Breast Cancer Cells : A study demonstrated that this compound exhibited an IC50 value of 10 µM against MCF-7 breast cancer cells. The compound was shown to induce apoptosis through caspase activation.
- Anti-inflammatory Effects : In an animal model of inflammation, administration of this compound at 20 mg/kg resulted in a significant reduction in paw edema compared to control groups. Mechanistic studies indicated that this effect was mediated by the inhibition of COX enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
